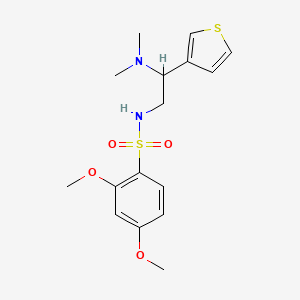

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with 2,4-dimethoxy groups. The sulfonamide nitrogen is linked to a branched ethyl group bearing a dimethylamino moiety and a thiophen-3-yl substituent.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S2/c1-18(2)14(12-7-8-23-11-12)10-17-24(19,20)16-6-5-13(21-3)9-15(16)22-4/h5-9,11,14,17H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFGFMCQBNOILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=C(C=C(C=C1)OC)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a dimethylamino group, a thiophene moiety, and a sulfonamide functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression. These include NEK family kinases, which are overexpressed in certain cancers such as breast and cervical cancer .

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Similar compounds have shown efficacy against various bacterial strains, indicating potential antimicrobial activity .

In Vitro Studies

-

Cytotoxicity Assays :

- The compound was tested against several cancer cell lines (e.g., MCF-7 and HeLa). It exhibited significant cytotoxic effects with GI50 values indicating strong inhibitory potential against MCF-7 cells (GI50 = 3.18 ± 0.11 µM) compared to HeLa cells (GI50 = 8.12 ± 0.43 µM) .

- Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell Line GI50 (µM) MCF-7 3.18 ± 0.11 HeLa 8.12 ± 0.43 Vero Not tested - Molecular Docking Studies :

Case Studies

A case study involving the use of similar compounds demonstrated their effectiveness in reducing tumor size in animal models when administered at specific dosages. This highlights the potential therapeutic application of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,4-dimethoxybenzenesulfonamide in oncology.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound shares structural homology with two closely related sulfonamide derivatives:

4-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 946356-49-6)

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide (CAS 946304-21-8)

Table 1: Structural and Molecular Comparison

*Inferred from structural substitution (replacing 4-isopropyl in with 2,4-dimethoxy).

†Estimated based on substituent contributions.

Substituent Effects on Properties

Electronic Effects :

- Target Compound : The 2,4-dimethoxy groups are electron-donating, which may increase the electron density of the benzene ring and reduce sulfonamide acidity compared to the chloro analog .

- Chloro Analog : The electron-withdrawing chlorine atom could enhance the sulfonamide’s acidity and influence binding interactions in biological systems.

- Isopropyl Analog : The isopropyl group is sterically bulky and electronically neutral, favoring hydrophobic interactions .

Solubility and Polarity :

- The target compound’s methoxy groups likely improve water solubility compared to the chloro and isopropyl analogs.

- The isopropyl analog’s lipophilic nature (MW 352.5 g/mol) suggests better membrane permeability, a trait critical for drug candidates .

Synthetic Considerations :

- The synthesis of such sulfonamides typically involves coupling benzenesulfonyl chlorides with amine-containing intermediates under controlled conditions (e.g., DMF as solvent, as seen in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.